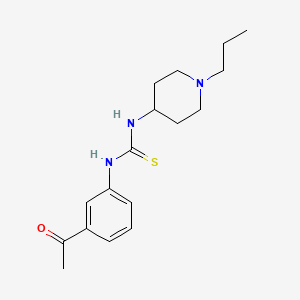![molecular formula C14H14N2O2S2 B5814281 methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5814281.png)
methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate, also known as MTCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. This compound has also been shown to inhibit the production of inflammatory cytokines and reduce the accumulation of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high biocompatibility. It is rapidly metabolized in the liver and excreted in the urine. This compound has also been shown to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
Methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its high purity and yield, low toxicity, and biocompatibility. However, it also has some limitations, including its limited solubility in water and its potential to form aggregates.
将来の方向性
There are several future directions for research on methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate. One direction is to further investigate its potential as an anti-cancer agent and develop more potent derivatives. Another direction is to investigate its potential as an anti-inflammatory agent and a treatment for Alzheimer's disease. In material science, future research could focus on optimizing the synthesis method of this compound for its potential as a corrosion inhibitor and a dye for textiles. In environmental science, future research could focus on developing this compound-based pesticides that are more effective and environmentally friendly.
合成法
Methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate can be synthesized using a multi-step process that involves the reaction of 2-thienylmethylamine with carbon disulfide and methyl 4-aminobenzoate. The resulting intermediate is then reacted with thionyl chloride to form the final product, this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
科学的研究の応用
Methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its potential as an anti-inflammatory agent and a treatment for Alzheimer's disease.
In material science, this compound has been investigated for its potential as a corrosion inhibitor for metals. It has been shown to effectively inhibit the corrosion of steel in acidic environments. This compound has also been investigated for its potential as a dye for textiles and as a fluorescent probe for detecting metal ions.
In environmental science, this compound has been investigated for its potential as a pesticide. It has been shown to effectively control the growth of various pests, including mosquitoes and cockroaches.
特性
IUPAC Name |
methyl 4-(thiophen-2-ylmethylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-18-13(17)10-4-6-11(7-5-10)16-14(19)15-9-12-3-2-8-20-12/h2-8H,9H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZQYBGJWIZPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

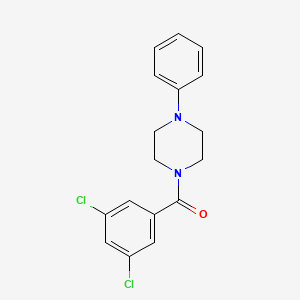

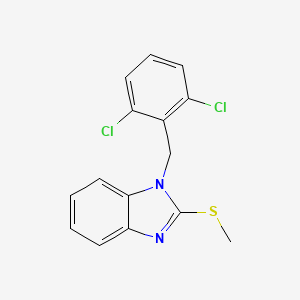

![3-(2,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5814233.png)
![1-[(4-ethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5814239.png)
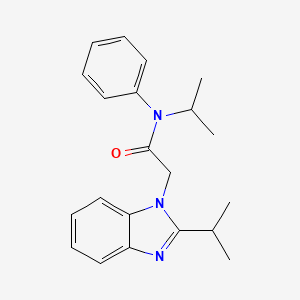
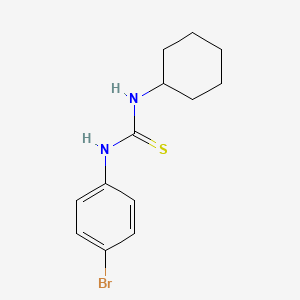
![5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5814263.png)
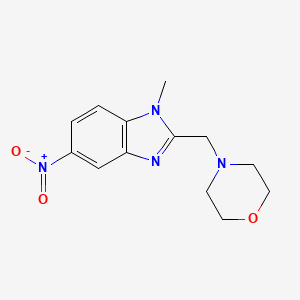
![methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B5814273.png)
![N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5814279.png)
